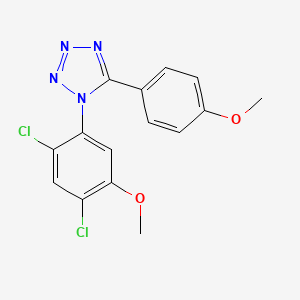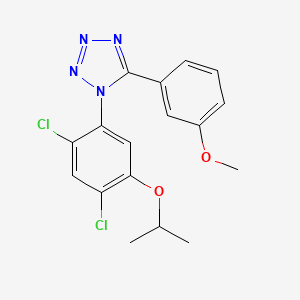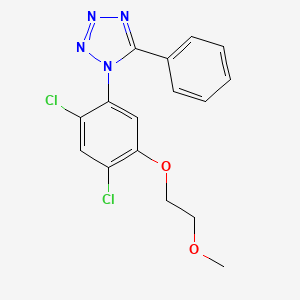![molecular formula C9H8ClF3N2O B3036133 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-methyloxime CAS No. 338978-49-7](/img/structure/B3036133.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-methyloxime
Vue d'ensemble
Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-methyloxime, also known as 2-CF3-PAM, is an organofluorine compound that has been receiving increasing attention in recent years due to its unique properties and potential applications in scientific research. This compound has been shown to possess a wide range of properties such as strong Lewis acidity, hydrophobicity, and photolability, which make it a promising tool for various applications in areas such as drug discovery, materials science, and biochemistry.
Applications De Recherche Scientifique
Oxidation Processes : Boni et al. (1994) demonstrated that 2-chloro aldehyde dimethyl acetals can be efficiently oxidized to 2-chloro acid methyl esters using trichloroisocyanuric acid in DMF, highlighting a method potentially applicable to compounds like 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-methyloxime (Boni, Ghelfi, Pagnoni, & Pinetti, 1994).
Synthetic Applications : Yao et al. (2022) used 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles, indicating the chemical's role in synthesizing complex molecules (Yao, Lin, Wu, Zhang, Huang, Han, & Weng, 2022).
Catalyzed Reactions : A study by Jiang et al. (2015) described a copper-catalyzed procedure involving N-O bond cleavage/C-C/C-N bond formation for synthesizing multisubstituted pyridines. This process could be relevant for the manipulation of compounds similar to 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-methyloxime (Jiang, Yang, Tang, Li, & Wu, 2015).
Radiochemical Synthesis : Brown et al. (2001) discussed the efficient radiochemical synthesis of a compound with high affinity for nicotinic acetylcholine receptors. Although not directly related to the specified compound, the methodology might offer insights into its potential applications (Brown, Pavlova, Mukhin, Kimes, & Horti, 2001).
Propriétés
IUPAC Name |
(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxyethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c1-16-15-3-2-8-7(10)4-6(5-14-8)9(11,12)13/h3-5H,2H2,1H3/b15-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROAYNLEUCDNTQ-CQPUUCJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\CC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-methyloxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{2,4-Dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetic acid](/img/structure/B3036059.png)
![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine](/img/structure/B3036060.png)

![6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3036066.png)


![6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione](/img/structure/B3036072.png)
![3-acetyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-4,5-dihydro-1,2-oxazole-5-carbohydrazide](/img/structure/B3036073.png)